molecular formula C11H18O2Sn B14633251 (2,6-Dimethoxyphenyl)(trimethyl)stannane CAS No. 55204-81-4

(2,6-Dimethoxyphenyl)(trimethyl)stannane

Cat. No.: B14633251
CAS No.: 55204-81-4
M. Wt: 300.97 g/mol
InChI Key: GWCVEBPZRXQRNT-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound featuring a trimethyltin group bonded to a 2,6-dimethoxyphenyl aromatic ring. Organotin compounds are widely studied for their applications in catalysis, materials science, and medicinal chemistry due to their tunable electronic and steric properties . The 2,6-dimethoxy substituents on the phenyl ring confer significant steric bulk and electron-donating effects, which may enhance stability and influence reactivity in cross-coupling reactions or ligand-assisted catalysis.

Properties

CAS No.

55204-81-4

Molecular Formula

C11H18O2Sn

Molecular Weight

300.97 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-trimethylstannane

InChI

InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3;

InChI Key

GWCVEBPZRXQRNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .

Industrial Production Methods

Industrial production of (2,6-Dimethoxyphenyl)(trimethyl)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2,6-Dimethoxyphenyl)(trimethyl)stannane and related compounds:

Compound Metal Center Substituents Key Properties Applications References
(2,6-Dimethoxyphenyl)(trimethyl)stannane Tin (Sn) 2,6-Dimethoxyphenyl High steric bulk, electron-donating methoxy groups, moderate stability Catalysis, ligand synthesis
tert-Butyl(trimethyl)plumbane Lead (Pb) tert-Butyl Higher toxicity, lower environmental stability Obsolete industrial uses (e.g., fuel additives)
Triphenyltin chloride Tin (Sn) Phenyl Lower steric hindrance, lipophilic, biocidal activity Antifouling agents, pesticides
V₂(2,6-dimethoxyphenyl)₄ Vanadium (V) 2,6-Dimethoxyphenyl Edge-sharing bioctahedral structure, V–V bonding Coordination chemistry, redox studies
N-(2,6-Dimethylphenyl)chloroacetamide Organic (C, H) 2,6-Dimethylphenyl Non-metallic, herbicidal activity Agrochemicals
Lidocaine derivatives Organic (C, H) 2,6-Dimethylphenyl (amide) Local anesthetic properties, low steric demand Pharmaceuticals

Key Findings:

Metal Center Influence :

  • Tin-based compounds (e.g., stannanes) are less toxic than lead analogs (e.g., plumbanes) but more reactive than purely organic derivatives like lidocaine .
  • Vanadium complexes with 2,6-dimethoxyphenyl ligands exhibit unique metal-metal bonding, unlike tin compounds .

Substituent Effects: Methoxy vs. Aryl vs. Alkyl Groups: Triphenyltin derivatives are more lipophilic and environmentally persistent than trimethyltin analogs, affecting their biocidal applications .

Toxicity and Stability: Trimethyltin compounds are generally more volatile and neurotoxic than triorganotin derivatives with bulkier substituents (e.g., tributyltin) . The 2,6-dimethoxy substitution may reduce volatility compared to alkyltin compounds, improving handling safety.

Synthetic Relevance :

  • The stannane’s methoxy groups could act as directing groups in cross-coupling reactions, similar to how 2,6-dimethylphenyl groups stabilize intermediates in lidocaine synthesis .

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